
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone” is a chemical compound with a CAS Number of 1252608-59-5 . It has a molecular weight of 360.42 and its linear formula is C20H20N6O .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula, C20H20N6O . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 360.42 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.Applications De Recherche Scientifique
TRPV4 Antagonists for Pain Treatment
A novel series of compounds, closely related to the queried chemical structure, were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds have shown analgesic effects in models of induced mechanical hyperalgesia in guinea pigs and rats, highlighting their potential for treating pain through the modulation of TRPV4 channels (Tsuno et al., 2017).
Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes
Research on derivatives closely related to the target molecule revealed their role as dipeptidyl peptidase IV inhibitors, with significant implications for type 2 diabetes treatment. These compounds have been evaluated for their metabolism, excretion, and pharmacokinetics in rats, dogs, and humans, indicating their potential for oral administration and highlighting their therapeutic utility (Sharma et al., 2012).
Antiproliferative Activity Against Human Cancer Cell Lines
A series of new derivatives demonstrated significant antiproliferative effects against several human cancer cell lines, suggesting a potential role in cancer therapy. Among these, compounds have shown promising activity, indicating their potential as anticancer agents requiring further research (Mallesha et al., 2012).
Nonaqueous Capillary Electrophoresis for Substance Analysis
The application of nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances showcases the utility of related chemical structures in analytical methodologies. This technique enhances sensitivity and provides a cost-effective approach for quality control of pharmaceutical compounds (Ye et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-11-3-4-12(18-17-11)19-7-9-20(10-8-19)14(21)13-15-5-2-6-16-13/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFKYVWUVCGQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate](/img/structure/B2797424.png)
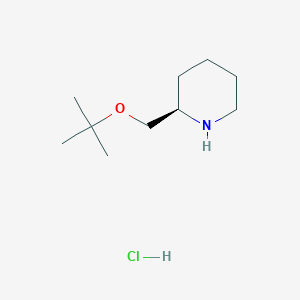
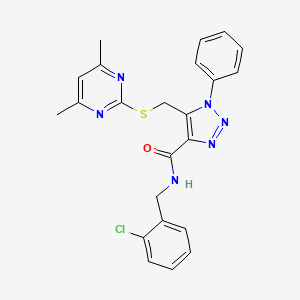
![3-Methyl-1-[(1-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797428.png)
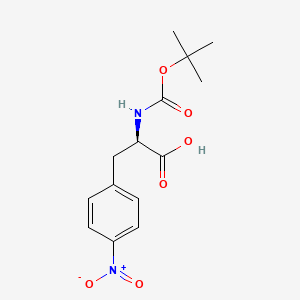
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2797433.png)
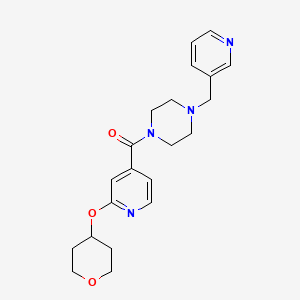

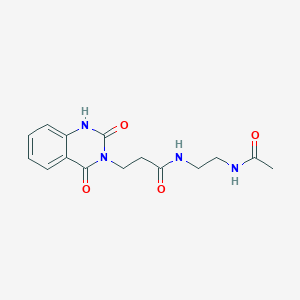

![[4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone](/img/structure/B2797441.png)
![tert-butyl N-[trans-4-amino-3-piperidyl]carbamate](/img/structure/B2797443.png)
![N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2797444.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2797446.png)